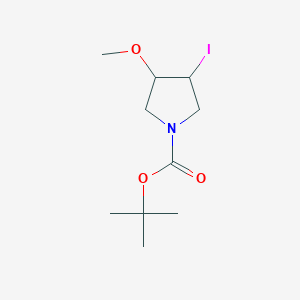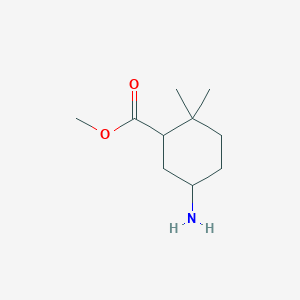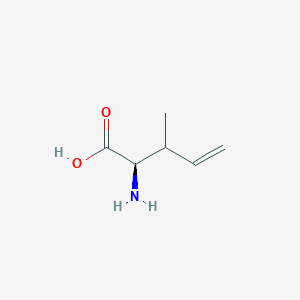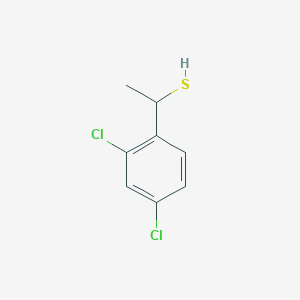
1-(2,4-Dichlorophenyl)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H8Cl2S It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with two chlorine atoms at the 2 and 4 positions on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction typically requires an acidic or basic medium to facilitate the hydrolysis step.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-Dichlorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichlorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Wirkmechanismus
The mechanism by which 1-(2,4-Dichlorophenyl)ethane-1-thiol exerts its effects depends on the specific application. In biological systems, the thiol group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound may also undergo redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,5-Dichlorophenyl)ethane-1-thiol
- 1-(3,4-Dichlorophenyl)ethane-1-thiol
- 1-(2,4-Dichlorophenyl)ethane-1-ol
Comparison: 1-(2,4-Dichlorophenyl)ethane-1-thiol is unique due to the specific positioning of the chlorine atoms and the presence of the thiol group. This configuration imparts distinct chemical properties and reactivity compared to its analogs. For example, the thiol group provides a site for oxidation and reduction reactions, while the chlorine atoms influence the compound’s electronic properties and reactivity in substitution reactions.
Eigenschaften
Molekularformel |
C8H8Cl2S |
|---|---|
Molekulargewicht |
207.12 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8Cl2S/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 |
InChI-Schlüssel |
XLXAQSJILWEWFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


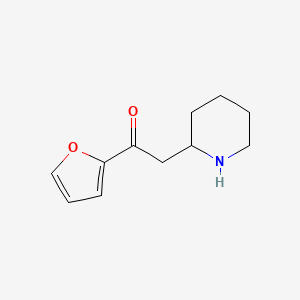

![1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13077229.png)
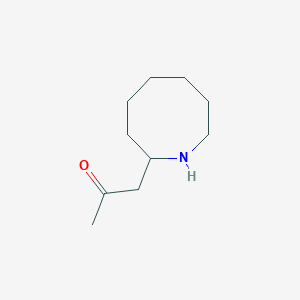
![5-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13077235.png)
![3-Iodo-4-[(4-methylcyclohexyl)oxy]oxolane](/img/structure/B13077237.png)

